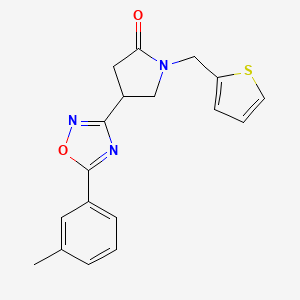

1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Description

1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a thiophen-2-ylmethyl group and a 1,2,4-oxadiazole ring bearing an m-tolyl (3-methylphenyl) moiety. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the thiophene moiety may enhance lipophilicity and influence pharmacokinetic properties. This compound is structurally analogous to several bioactive molecules targeting enzymes or receptors in therapeutic areas such as antiviral, anticancer, or neuropathic pain management .

Properties

IUPAC Name |

4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-4-2-5-13(8-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-6-3-7-24-15/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFODAGJQYLLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumoral, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolidinone ring, a thiophene moiety, and an oxadiazole group, which are believed to contribute to its biological activities.

Antitumoral Activity

Recent studies have demonstrated the antitumoral properties of this compound. In vitro assays showed that it exhibits significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.

- IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . It was evaluated against a panel of bacterial strains and fungi.

Results:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 64 | Fungistatic |

The proposed mechanism of action for the antitumoral and antimicrobial activities includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Cell Membrane Disruption : It disrupts bacterial cell membranes leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in both tumor and microbial cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines :

- Antimicrobial Efficacy Against Resistant Strains :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences compared to the target compound:

Key Observations:

- Electron-Donating vs. This could influence binding to targets requiring π-π interactions or hydrogen bonding .

- Thiophene vs.

- Linker Modifications : Compounds with extended linkers (e.g., phenethyl in ) show increased solubility but may reduce target selectivity due to conformational flexibility .

Pharmacological and Physicochemical Properties

Limited direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn from analogs:

- S343-0355 (from ): Features halogenated substituents (Cl, F) and is used in high-throughput screening. Halogens often improve metabolic stability and binding affinity but may reduce solubility.

- Compound 51 (from ): A cyclopentylethyl-linked oxadiazole-pyrrolidine derivative demonstrates that alkyl linkers enhance solubility and activity, suggesting similar modifications in the target compound could optimize bioavailability.

Q & A

What are the optimal synthetic routes for preparing 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one?

Basic Research Question

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, focusing on constructing the 1,2,4-oxadiazole ring and integrating the thiophene and m-tolyl moieties. A general approach includes:

- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine under reflux in ethanol to form the oxadiazole core, as demonstrated in analogous syntheses of 1,2,4-oxadiazol-3-yl derivatives .

- Coupling Reactions : Utilizing Suzuki-Miyaura or Ullmann coupling to attach the thiophen-2-ylmethyl group to the pyrrolidin-2-one scaffold.

- Purification : Recrystallization from DMF/ethanol mixtures (1:1) ensures high purity .

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structure?

Basic Research Question

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while the m-tolyl methyl group appears as a singlet near δ 2.3 ppm .

- IR : Key peaks include C=O stretching (~1700 cm) for the pyrrolidin-2-one ring and C=N/C-O vibrations (~1600 cm) for the oxadiazole .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns, aligning with theoretical isotopic distributions .

What crystallographic strategies resolve ambiguities in structural determination?

Advanced Research Question

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in polar solvents (e.g., DMSO/water). Use SHELXL for refinement, particularly for resolving torsional ambiguities in the oxadiazole-thiophene linkage .

- Twinned Data Handling : For imperfect crystals, employ twin law matrices in SHELXTL to model overlapping reflections and refine occupancy ratios .

How can computational methods (DFT, MD) predict electronic properties and reactivity?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This aids in predicting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the pyrrolidin-2-one ring under physiological conditions .

How to address contradictions in biological activity data across studies?

Advanced Research Question

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing m-tolyl with halogenated aryl groups) and test antioxidant or receptor-binding activity. Compare results with analogs like 4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)phenol, which showed enhanced radical scavenging .

- Data Normalization : Control for assay conditions (e.g., DPPH vs. ABTS assays) and solvent polarity, which may alter compound reactivity .

What experimental designs validate the compound’s metabolic stability?

Advanced Research Question

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Use glibenclamide as a positive control for CYP450 metabolism .

- Stability Profiling : Monitor pH-dependent hydrolysis (e.g., in simulated gastric fluid) to identify labile bonds (e.g., oxadiazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.